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molecular formula C10H9BrN2O6 B567510 Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate CAS No. 1245563-09-0

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

Cat. No. B567510
M. Wt: 333.094
InChI Key: HIDYAPIMWAPXGK-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure H using dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (35 g, 105 mmol), lithium chloride (22.27 g, 525 mmol) and water (50 mL) and heating at reflux for 24 h. After purification methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate was obtained as brown oil. Mass Spectrum (ESI) m/e=275 [(M+1) (79Br)] and 277 [(M+1) (81Br)].
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:17]([O-:19])=[O:18])[C:5]([CH:8](C(OC)=O)[C:9]([O:11][CH3:12])=[O:10])=[N:6][CH:7]=1.[Cl-].[Li+]>O>[Br:1][C:2]1[CH:3]=[C:4]([N+:17]([O-:19])=[O:18])[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Step Two
Name
Quantity
22.27 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After purification methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
CUSTOM
Type
CUSTOM
Details
was obtained as brown oil

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)CC(=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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